

Application Note: Quantitative Analysis of Lavandulyl Acetate using High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Lavandulyl acetate	
Cat. No.:	B123112	Get Quote

Introduction

Lavandulyl acetate is a naturally occurring monoterpene ester and a key aromatic component of lavender oil, contributing to its characteristic floral and fruity scent.[1] Accurate quantification of lavandulyl acetate is crucial for the quality control of essential oils and in the development of pharmaceuticals and cosmetics. While gas chromatography (GC) is a prevalent technique for the analysis of volatile compounds in essential oils, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile matrices.[2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of lavandulyl acetate.

Analytical Method

A reversed-phase HPLC method with UV detection was developed to separate and quantify **lavandulyl acetate**. The chromatographic conditions were optimized to achieve a sharp peak shape and adequate retention.

Chromatographic Conditions



Parameter	Value
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	210 nm
Run Time	10 minutes

Experimental Workflow



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Caption: Experimental workflow for the HPLC analysis of lavandulyl acetate.

Protocols

- 1. Preparation of Standard Solutions
- Primary Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of pure **lavandulyl acetate** standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.



- Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase (Acetonitrile:Water, 70:30) to prepare a series of working standards with concentrations ranging from 1 μg/mL to 100 μg/mL.
- 2. Preparation of Sample Solution
- Essential Oil Sample: Accurately weigh 100 mg of the lavender essential oil sample.
- Dilution: Dissolve the oil in 10 mL of acetonitrile in a volumetric flask.
- Filtration: Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- 3. HPLC Analysis Protocol
- System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Standard Injection: Inject 10 μL of each working standard solution in ascending order of concentration.
- Sample Injection: Inject 10 μL of the prepared sample solution.
- Data Acquisition: Record the chromatograms and integrate the peak area for lavandulyl acetate.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the analysis of a lavender essential oil sample.

Table 1: Quantitative Analysis of Lavandulyl Acetate in Lavender Essential Oil



Sample	Retention Time (min)	Peak Area (mAU*s)	Concentration (µg/mL)	% (w/w) in Essential Oil
Standard (50 μg/mL)	4.52	125430	50.0	N/A
Lavender Oil Sample	4.51	98765	39.4	3.94%

Method Validation Summary

The proposed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the table below.

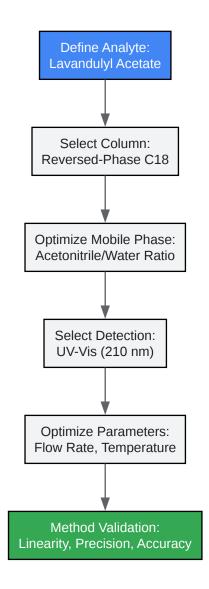
Table 2: Method Validation Parameters

Parameter	Result	
Linearity (R²)	0.9995 (1-100 μg/mL)	
Limit of Detection (LOD)	0.5 μg/mL	
Limit of Quantification (LOQ)	1.5 μg/mL	
Precision (%RSD, n=6)	1.8%	
Accuracy (% Recovery)	98.5% - 101.2%	

HPLC Method Development Logic

The development of a robust HPLC method involves a series of logical steps to ensure accurate and reliable results.





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Caption: Logical steps for HPLC method development.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative determination of **lavandulyl acetate** in essential oil samples. The method is straightforward, reproducible, and can be readily implemented in quality control laboratories for the routine analysis of lavender-based products.



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References

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- 2. Chemometric Analysis of Lavender Essential Oils Using Targeted and Untargeted GC-MS Acquired Data for the Rapid Identification and Characterization of Oil Quality - PMC [pmc.ncbi.nlm.nih.gov]
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